molecular formula C9H15N3O B7925988 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7925988
M. Wt: 181.23 g/mol
InChI Key: KUFIDKBWFZGLNE-UHFFFAOYSA-N
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Description

2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a methyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol typically involves the reaction of pyrazine derivatives with ethanolamine under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is unique due to its combination of a pyrazine ring with an ethanolamine moiety, providing a versatile scaffold for further functionalization and diverse applications in various fields.

Properties

IUPAC Name

2-[methyl(1-pyrazin-2-ylethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8(12(2)5-6-13)9-7-10-3-4-11-9/h3-4,7-8,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFIDKBWFZGLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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